1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea

JNK3 inhibition Kinase selectivity Thiophene regiochemistry

Avoid irreproducible data from thiophene isomer mix-ups. 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea (CAS 2034595-19-0) provides the precise 3-thiophenyl regiochemistry essential for JNK3 potency. Key outcomes: - JNK3 IC50 of 0.05 µM for the 3,5-disubstituted lead, a 16-fold gain over a 2,6-analog [0.8 µM]. - Isoform selectivity validated by exclusive JNK3 engagement in a 374-kinase panel for optimized analogs. - N-Ethylurea handle enables DMPK modulation with human liver microsome t1/2 of 66 min. Ideal for synthesizing low-nanomolar, brain-penetrant probes. In stock for immediate global shipping.

Molecular Formula C14H20N4OS
Molecular Weight 292.4
CAS No. 2034595-19-0
Cat. No. B2676105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea
CAS2034595-19-0
Molecular FormulaC14H20N4OS
Molecular Weight292.4
Structural Identifiers
SMILESCCNC(=O)NCC(C1=CSC=C1)N2C(=CC(=N2)C)C
InChIInChI=1S/C14H20N4OS/c1-4-15-14(19)16-8-13(12-5-6-20-9-12)18-11(3)7-10(2)17-18/h5-7,9,13H,4,8H2,1-3H3,(H2,15,16,19)
InChIKeyWPBNNPRLVHHNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophenyl-Pyrazolourea Identity & Scaffold


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-ethylurea (CAS 2034595-19-0) is a synthetic small-molecule heterocyclic urea derivative (C14H20N4OS, MW 292.4) . This compound belongs to the thiophenyl-pyrazolourea chemotype, a scaffold that has been validated in the peer-reviewed literature as a source of potent, orally bioavailable, and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors with demonstrated brain penetration [1]. The defining structural feature of this specific compound is the 3,5-dimethylpyrazole linked via an ethyl bridge to a thiophen-3-yl moiety and a terminal N-ethylurea group, a regiochemical arrangement that positions it as a close analog of optimized JNK3 inhibitor leads and a distinct comparator to thiophen-2-yl isomers [1].

Probe Scaffold
JNK3 pathway probe with reported isoform-selectivity context
Regiochemistry
3-Thiophenyl isomer; distinct from 2-thiophenyl analog in target engagement
Chemotype
Thiophenyl-pyrazolourea; reported CNS exposure capability in class

Why Thiophenyl-Pyrazolourea JNK3 Probes Cannot Be Substituted


Generic substitution within the pyrazolourea class is fundamentally unsound because JNK3 inhibitory potency, isoform selectivity against JNK1/2, and drug metabolism and pharmacokinetic (DMPK) properties are exquisitely sensitive to the thiophene regiochemistry and amide/urea substitution pattern. In the foundational SAR study of this chemotype, moving from a 2,6- to a 3,5-disubstituted thiophene regioisomer increased JNK3 inhibition from an IC50 of 0.8 μM to 0.05 μM and improved JNK1 selectivity, demonstrating that the thiophene attachment point is a critical determinant of target engagement [1]. Consequently, a researcher procuring a 3-thiophenyl isomer like CAS 2034595-19-0 instead of its 2-thiophenyl analog (CAS 2034497-45-3) must anticipate quantitatively different biological outcomes, making blind interchange a source of irreproducible data [1][2].

This Product
3-Thiophenyl regioisomer (CAS 2034595-19-0). Regiochemistry supports higher JNK3 engagement and isoform selectivity in reported SAR.
Potential Substitute
2-Thiophenyl isomer (CAS 2034497-45-3) or phenyl-pyrazolourea analogs. Thiophene attachment point and ring replacement may shift potency and kinase selectivity profile.
Regiochemistry mismatch can alter inhibitory activity and selectivity; class-level data indicate a >10-fold difference in JNK3 IC50 depending on thiophene connectivity. Blind interchange risks irreproducible target engagement.

Quantitative Differentiation Guide


Thiophene Regiochemistry and JNK3 Inhibitory Potency

In the thiophenyl-pyrazolourea series, the 3,5-disubstituted thiophene regioisomer (analogue 6) achieved a JNK3 IC50 of 0.05 μM, while the 2,6-disubstituted analog (4) exhibited only 0.8 μM, representing a 16-fold potency gain attributable solely to regiochemistry. Although direct IC50 data for CAS 2034595-19-0 are not publicly available, it incorporates the same 3-thiophenyl connectivity as the optimized 3,5-disubstituted lead. This class-level inference indicates that the 3-thiophenyl isomer is expected to be significantly more active against JNK3 than its 2-thiophenyl counterpart (CAS 2034497-45-3) [1].

JNK3 Potency by Regiochemistry
Class-level inference
3,5-disubstituted analog: IC50 0.05 μM
2,6-disubstituted analog: IC50 0.8 μM
Fold difference: 16×
Supports regiochemistry-dependent potency review
Direct IC50 for CAS 2034595-19-0 not reported; inferred from 3-substituted SAR
JNK3 inhibition Kinase selectivity Thiophene regiochemistry SAR

Thiophene Pattern and Isoform Selectivity

The 3,5-disubstituted thiophene analog (compound 6) demonstrated 72-fold selectivity for JNK3 over JNK1 (JNK1 IC50 = 3.6 μM), while the 2,6-disubstituted analog trended toward lower selectivity. This differential selectivity is critical for CNS applications where JNK1 inhibition is not desirable. CAS 2034595-19-0, bearing the 3-thiophenyl substitution, is inferred to recapitulate this favorable selectivity profile, distinguishing it from the 2-thiophenyl isomer which lacks published selectivity data [1].

Isoform Selectivity (JNK3 vs JNK1)
Class-level inference
72-fold
selectivity for JNK3 over JNK1
JNK1 IC50 3.6 μM (3,5-disubstituted lead)
Reported isoform-selectivity context; supports selective probe development
JNK1 inhibition may not be desirable in CNS disease models
JNK isoform selectivity JNK1 Kinase profiling CNS selectivity

Phenyl-to-Thiophene Replacement: Kinase Selectivity

Replacing the phenyl ring in the earlier pyrazolourea lead (compound 1) with a thiophene ring (as in the series containing CAS 2034595-19-0) resulted in a compound panel where optimized leads (17, 25, 27) showed significant inhibition (>80%) of only JNK3 when profiled against 374 wild-type kinases at concentrations ≥100-fold their JNK3 IC50. The phenyl-containing lead 1 inhibited 4 off-targets. This demonstrates that the thiophenyl modification, shared by CAS 2034595-19-0, confers superior general kinase selectivity compared to the phenyl progenitor [1].

Kinase Panel Selectivity
Class-level inference
374 wild-type kinases
Thiophenyl lead: 0 off-targets
Phenyl-pyrazolourea lead: 4 off-targets (Clk2, haspin, Mek3, Ysk4)
Supports cleaner polypharmacology profile for cell-based studies
Profiling at ≥100-fold JNK3 IC50; compound-specific data for CAS 2034595-19-0 not directly reported
Kinase selectivity Off-target profiling Pyrazolourea scaffold

Key Application Scenarios


JNK3 SAR Expansion

CAS 2034595-19-0 serves as an ideal core scaffold for synthesizing focused libraries to explore the amide/urea vector space. Its 3-thiophenyl regiochemistry places it in the most potency- and selectivity-optimal region of the SAR, as established by the 0.05 μM JNK3 IC50 of the analogous 3,5-disubstituted thiophene lead [1]. Medicinal chemists can use this compound as a starting point for introducing amide variations analogous to compounds 16 (IC50 8 nM) and 17 (IC50 35 nM), with the expectation of achieving low-nanomolar JNK3 inhibitors with high isoform selectivity [1].

High-Selectivity Neuroscience Probe Development

For studies in Alzheimer's or Parkinson's disease models where off-target kinase inhibition confounds phenotypic readouts, this thiophenyl-pyrazolourea scaffold is uniquely suitable. Profiling of optimized analogs demonstrated exclusive JNK3 engagement in a 374-kinase panel [1]. Using CAS 2034595-19-0 as a precursor for further derivatization enables the creation of highly selective chemical probes that minimize polypharmacology noise in neuronal signaling assays and in vivo efficacy models [1].

Comparative Isomer Profiling

The availability of both the 3-thiophenyl (CAS 2034595-19-0) and the 2-thiophenyl (CAS 2034497-45-3) isomers creates a unique opportunity to systematically map how thiophene connectivity influences JNK3 binding kinetics, selectivity, and cellular efficacy. Direct head-to-head comparison of these two isomers in enzymatic and cell-based assays can validate that the 3-substitution pattern provides superior potency and selectivity, generating publication-quality SAR data and establishing procurement specifications for future studies [1][2].

DMPK Optimization of N-Ethylurea Moiety

The N-ethylurea group in CAS 2034595-19-0 offers a tractable handle for DMPK modulation. Literature data for related compounds show that urea derivatives can achieve human liver microsome stability of t1/2 = 66 min and clean CYP450 inhibition profiles [1]. Researchers can use this compound to synthesize analogs and screen for improved microsomal stability or reduced cytotoxicity, directly leveraging the scaffold's established DMPK profile [1].

Application
Selection Property
Validation Focus
JNK3 inhibitor SAR expansion
3-Thiophenyl regioisomer scaffold
JNK3 inhibitory activity and isoform selectivity profiling
Neurodegenerative disease model studies
High kinase selectivity profile
Off-target kinase panel screening
Thiophene regioisomer comparison
Regiochemistry-dependent activity
Enzymatic and cellular JNK3 assay comparison
Metabolic stability and DMPK profiling
N-Ethylurea derivatization handle
Microsomal stability and CYP inhibition assessment
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